molecular formula C22H20F3NO6 B2473649 ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 848212-80-6

ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2473649
M. Wt: 451.398
InChI Key: SNOWNHBSHLINQR-UHFFFAOYSA-N
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Description

This compound appears to be a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a dihydrofuran ring. It also contains a trifluoromethyl group, an ethyl ester group, and a dimethylamino group. These functional groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the chromene ring, possibly through a Perkin or Claisen condensation, followed by the introduction of the various functional groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The electron-donating dimethylamino group and electron-withdrawing trifluoromethyl group could create interesting electronic effects within the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the ester and amine groups suggests it could participate in a variety of reactions, including hydrolysis, condensation, and nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar ester and amine groups could enhance its solubility in polar solvents.


Scientific Research Applications

Structural Analysis and Synthesis

  • Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound related to the specified chemical, has been structurally determined using X-ray crystallography, revealing its crystallization in the triclinic crystal system and the formation of intramolecular and intermolecular hydrogen bonds (Manolov, Morgenstern, & Hegetschweiler, 2012).
  • The reaction of related dimethyl 4-oxo-4H-chromen-3-yl-phosphonate with amines results in a novel class of cyclic phosphonic analogues of chromone, demonstrating the chemical reactivity and potential for creating diverse derivatives (Budzisz Elż & Pastuszko Slawomir, 1999).

Biological Activities

  • Ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, closely related to the specified chemical, have been evaluated for anti-juvenile hormone activity in silkworm larvae, with some derivatives inducing precocious metamorphosis by specifically decreasing juvenile hormone I in hemolymph (Furuta et al., 2010).

Polymerization Studies

  • A study indicated that the spontaneous polymerization of an aqueous acidic dental adhesive system containing a related compound, ethyl-4-(dimethylamino) benzoate, could be activated by various bases, highlighting its role in polymer science (Bai et al., 2013).

Cytotoxic and Alkylating Properties

  • The cytotoxic effects and alkylating properties of a series of related coumarin derivatives and their phosphonic analogues on leukemia cell lines have been determined, providing insights into their potential therapeutic applications (Budzisz et al., 2003).

Catalysis in Organic Synthesis

  • A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid, related to the target compound, has been used as a recyclable catalyst for the synthesis of chromene derivatives, demonstrating the compound's utility in green chemistry (Wang et al., 2015).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with care, using appropriate personal protective equipment and following standard safety procedures.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials.


properties

IUPAC Name

ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-4-30-21(29)12-5-7-13(8-6-12)31-19-17(28)14-9-10-16(27)15(11-26(2)3)18(14)32-20(19)22(23,24)25/h5-10,27H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWNHBSHLINQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

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